molecular formula C7H10N4S B11745981 {[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}thiourea

{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}thiourea

Cat. No.: B11745981
M. Wt: 182.25 g/mol
InChI Key: SUSIQENTYZSKAW-UHFFFAOYSA-N
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Description

{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}thiourea is a chemical compound with the molecular formula C7H10N4S It is known for its unique structure, which includes a pyrrole ring and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}thiourea typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler compound with similar functional groups but lacking the pyrrole ring.

    Pyrrole-2-carbaldehyde: Contains the pyrrole ring but lacks the thiourea group.

    N-methylthiourea: Similar to thiourea but with a methyl group attached to the nitrogen.

Uniqueness

{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}thiourea is unique due to the presence of both the pyrrole ring and the thiourea group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

[(1-methylpyrrol-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H10N4S/c1-11-4-2-3-6(11)5-9-10-7(8)12/h2-5H,1H3,(H3,8,10,12)

InChI Key

SUSIQENTYZSKAW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C=NNC(=S)N

Origin of Product

United States

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